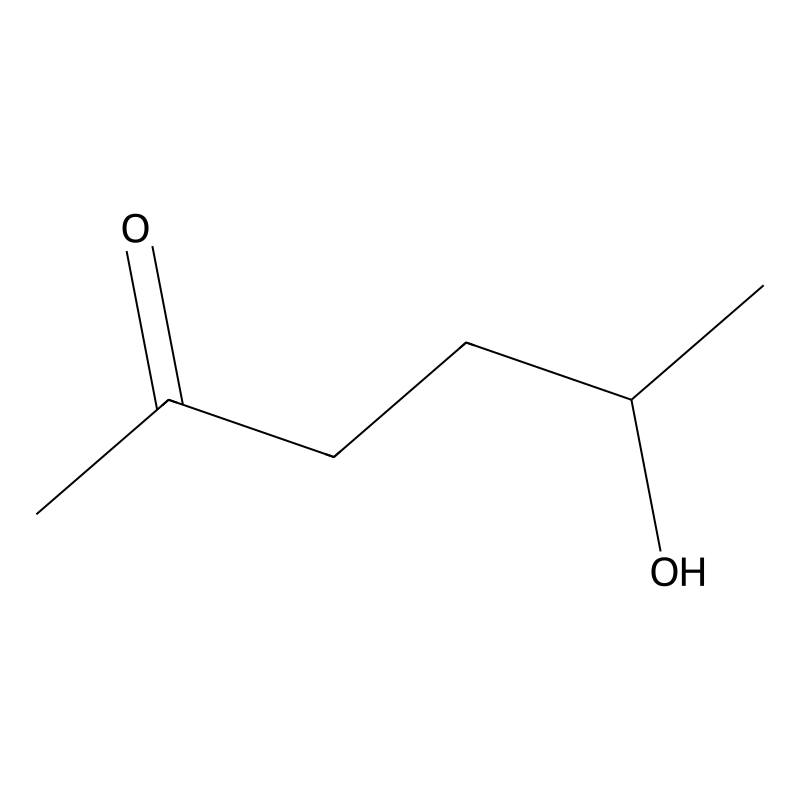5-Hydroxy-2-hexanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
5-Hydroxy-2-hexanone is an organic compound with the molecular formula . It is a hydroxylated derivative of 2-hexanone and is characterized by the presence of a hydroxyl group (-OH) at the fifth carbon position of the hexanone chain. This compound is typically a colorless liquid and is known for its slightly sweet odor, similar to that of other ketones. The compound plays a significant role in various
5-Hydroxy-2-hexanone can undergo several important chemical transformations:
- Oxidation: It can be oxidized to form 2,5-hexanedione, a diketone, which has implications in neurotoxicity studies.
- Reduction: The compound can also be reduced to yield 2,5-hexanediol, an alcohol that may have different biological activities compared to its precursor.
- Metabolic Pathways: In biological systems, 5-hydroxy-2-hexanone is metabolized further into various compounds, including 2,5-dimethyl-2,3-dihydrofuran, which may exhibit different pharmacological properties .
The biological activity of 5-hydroxy-2-hexanone has been studied primarily through its metabolic products. The predominant metabolite, 2,5-hexanedione, has been associated with neurotoxic effects. Studies on rats indicate that exposure to high concentrations can lead to symptoms such as ataxia and axonal swellings in the nervous system . Acute exposure in humans has shown irritation of the eyes and respiratory tract at elevated vapor concentrations .
5-Hydroxy-2-hexanone can be synthesized through several methods:
- Hydroxylation of 2-Hexanone: The primary method involves the hydroxylation of 2-hexanone using various reagents under controlled conditions.
- Biotransformation: Microbial or enzymatic processes can also produce this compound from 2-hexanone in bioreactors or natural settings.
5-Hydroxy-2-hexanone has several applications:
- Industrial Use: It serves as an intermediate in the production of various chemicals and solvents.
- Research: The compound is utilized in toxicological studies due to its relevance in understanding the metabolic pathways and potential neurotoxic effects associated with ketones.
- Pharmaceuticals: Its derivatives may have applications in drug development, particularly concerning neuroprotective agents .
Interaction studies involving 5-hydroxy-2-hexanone primarily focus on its metabolic interactions with other compounds. For instance:
- Neurotoxicity Studies: Research indicates that metabolites like 2,5-hexanedione can potentiate neurotoxic effects when combined with other solvents or chemicals.
- Toxicological Assessments: Studies have examined how this compound interacts with cellular systems and its potential to cause oxidative stress or damage to neural tissues .
Several compounds share structural similarities with 5-hydroxy-2-hexanone. Here are some notable examples:
| Compound Name | Structure | Key Differences |
|---|---|---|
| 2-Hexanone | Parent compound; lacks hydroxyl group | |
| 2,5-Hexanedione | Diketone; more potent neurotoxin | |
| 2,5-Hexanediol | Diol; less toxic than its ketone counterparts | |
| Methyl Ethyl Ketone | Similar solvent properties; different toxicity profile | |
| Acetophenone | Aromatic ketone; distinct chemical behavior |
Uniqueness of 5-Hydroxy-2-Hexanone
The uniqueness of 5-hydroxy-2-hexanone lies in its specific hydroxylation pattern and its role as a metabolite that bridges the toxicological profiles of aliphatic ketones and their corresponding alcohols. This unique structure allows it to participate in various biochemical pathways while influencing the toxicity and biological activity of related compounds.








